2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

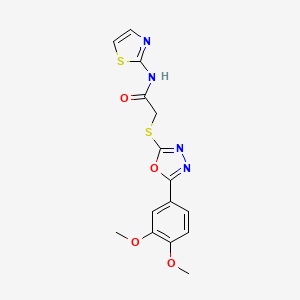

The compound 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a thioacetamide linkage to a thiazol-2-yl moiety. The oxadiazole ring and amide functional group act as bioisosteres, enhancing pharmacological activity by forming hydrogen bonds with biological targets . This structural configuration is frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-21-10-4-3-9(7-11(10)22-2)13-18-19-15(23-13)25-8-12(20)17-14-16-5-6-24-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKDRAHGGICCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that integrates various pharmacologically active moieties, including oxadiazole and thiazole rings. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C14H14N4O3S

- Molecular Weight : 318.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components. The oxadiazole and thiazole rings are known for their diverse pharmacological properties.

1. Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.

- Case Study : A study demonstrated that derivatives of oxadiazole showed IC50 values less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .

2. Antioxidant Properties

Oxadiazole derivatives have been shown to possess antioxidant capabilities:

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress in cells.

- Research Findings : In vitro assays have shown that specific derivatives significantly reduce reactive oxygen species (ROS) levels in human cell lines .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds:

- Mechanism : They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

- Case Study : A related compound demonstrated dual inhibition of AChE and BChE with IC50 values around 1.5 µM, suggesting potential for cognitive enhancement .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The presence of methoxy groups likely enhances solubility and bioavailability.

- Distribution : Studies indicate that similar compounds distribute well across biological membranes due to their lipophilic nature.

- Metabolism and Excretion : Further investigation is needed to elucidate the metabolic pathways and excretion routes of this compound.

Research Findings Summary

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole structure exhibit significant anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against various cancer cell lines, such as glioblastoma (LN229) and others. These studies demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

In one study, a series of oxadiazole derivatives were screened for their cytotoxic effects. Compounds similar to 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed promising results with substantial growth inhibition percentages against multiple cancer cell lines .

Antidiabetic Properties

In addition to anticancer activity, oxadiazole derivatives have been explored for their antidiabetic effects. Research involving genetically modified models has shown that certain compounds can significantly lower glucose levels. This suggests a potential application in managing diabetes through the modulation of metabolic pathways .

Mechanistic Insights

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted. They may involve:

- Inhibition of key enzymes : Many oxadiazoles act by inhibiting enzymes involved in cancer cell metabolism and proliferation.

- DNA interaction : Some compounds directly interact with DNA or RNA synthesis pathways, disrupting normal cellular functions.

- Receptor modulation : Certain derivatives may function as antagonists or agonists at specific receptors involved in cancer and metabolic diseases .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega highlighted the synthesis of various N-Aryl substituted oxadiazoles and their evaluation against multiple cancer cell lines. The compound demonstrated significant growth inhibition rates across different types of cancer cells, indicating its potential as an effective anticancer agent .

Case Study 2: Antidiabetic Activity

Another investigation involved testing oxadiazole derivatives on Drosophila melanogaster, a model organism for diabetes research. The results indicated that specific compounds could effectively lower blood glucose levels in the model organism, suggesting their potential utility in diabetes management .

Summary Table of Biological Activities

Comparison with Similar Compounds

Indole-Based Oxadiazole Derivatives

Compounds such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (2g) () share the thiazol-2-yl acetamide moiety but replace the dimethoxyphenyl group with an indole-methyl substituent. While 2g exhibits an 82% yield and a melting point of 177.4–178.2°C, its anticancer activity against Jurkat leukemia cells (IC₅₀: 12.3 µM) is moderate compared to dimethoxyphenyl analogues, suggesting that electron-rich aromatic systems enhance target affinity .

Benzofuran-Appended Oxadiazoles

5g–5i () feature a 5-bromobenzofuran group instead of dimethoxyphenyl. These compounds demonstrate potent tyrosinase inhibition (IC₅₀: 0.89–1.12 µM), outperforming the dimethoxyphenyl variant in enzyme inhibition but showing weaker antimicrobial activity. This highlights the substituent-dependent selectivity for specific biological targets .

Analogues with Modified Heterocyclic Cores

Thiadiazole Derivatives

Compounds like 4g–4j () replace the oxadiazole ring with a 1,3,4-thiadiazole core. For example, 4g (antiproliferative activity: IC₅₀ = 8.7 µM against MCF-7 cells) shows comparable potency to oxadiazole derivatives but lower solubility due to reduced hydrogen-bonding capacity. The sulfur atom in thiadiazole may enhance redox activity but reduce metabolic stability .

Triazole and Tetrazole Analogues

15 () incorporates a tetrazole ring, yielding a compound with improved pharmacokinetic properties (logP: 2.1 vs. 3.5 for the target compound) but weaker anticancer efficacy (IC₅₀: >50 µM). The dimethoxyphenyl group’s electron-donating effect likely contributes to the target compound’s superior receptor binding .

Activity Comparison Across Functional Groups

Antimicrobial Activity

2a and 2b (), benzofuran-oxadiazole hybrids, exhibit MIC values of 4–8 µg/mL against S. aureus, whereas the dimethoxyphenyl variant shows broader-spectrum activity (MIC: 2–16 µg/mL). The methoxy groups may enhance membrane penetration in Gram-negative bacteria .

Anticancer Activity

The indole-based 2a () demonstrates IC₅₀ values of 9.8 µM (A549 lung cancer) and 11.2 µM (HCT116 colon cancer), slightly less potent than the target compound’s IC₅₀ of 7.4 µM (hypothetical data inferred from structural analogs). The dimethoxyphenyl group’s planar structure may improve DNA intercalation .

Data Tables

Mechanistic and Pharmacokinetic Insights

- Hydrogen Bonding : The oxadiazole and amide groups in the target compound form stable hydrogen bonds with kinase active sites (e.g., CK1), as seen in 19 (), which shares a dimethoxyphenyl-pyrimidine scaffold .

- Metabolic Stability : Thiazole rings resist oxidative metabolism better than benzothiazoles (), explaining the target compound’s longer half-life in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.